5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of potassium carbonate and sodium iodide in N,N-dimethyl-formamide at 85℃ for 10 hours. Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ for 16 hours.Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound. It also contains chloro, propoxy, and methoxy functional groups.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 286.15 and a molecular formula of C13H13Cl2NO2. Other properties such as melting point, boiling point, and density were not found in the search results.Safety and Hazards
Properties
IUPAC Name |
5-(3-chloropropoxy)-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-6-2-8-16-11-4-1-3-10-9(11)5-7-14-12(10)15/h1,3-4H,2,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUKBECTHHFBKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454354 | |
Record name | 5-(3-Chloropropoxy)-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129075-87-2 | |
Record name | 5-(3-Chloropropoxy)-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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